molecular formula C11H5Br2F3N2O B3050603 4,5-Dibromo-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one CAS No. 27314-17-6

4,5-Dibromo-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one

Cat. No.: B3050603
CAS No.: 27314-17-6
M. Wt: 397.97 g/mol
InChI Key: KMHJCRGJWVVKCZ-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with bromine atoms at positions 4 and 5, and a trifluoromethylphenyl group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one typically involves the bromination of a pyridazinone precursor. One common method includes the reaction of 2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, resulting in the brominated product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the pyridazinone core or the substituents.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like triethylamine (Et3N) are used.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4,5-Dibromo-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one has several scientific research applications:

    Pharmaceuticals: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Agrochemicals: The compound is used in the development of herbicides and pesticides due to its bioactive properties.

    Material Science: It is explored for use in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dibromo-2-phenylpyridazin-3(2H)-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    4,5-Dichloro-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one: Substitutes chlorine for bromine, affecting reactivity and potency.

    2-[3-(Trifluoromethyl)phenyl]pyridazin-3(2H)-one: Lacks bromine atoms, leading to different substitution patterns and applications.

Uniqueness

4,5-Dibromo-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

4,5-dibromo-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Br2F3N2O/c12-8-5-17-18(10(19)9(8)13)7-3-1-2-6(4-7)11(14,15)16/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHJCRGJWVVKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C(=C(C=N2)Br)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Br2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588365
Record name 4,5-Dibromo-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27314-17-6
Record name 4,5-Dibromo-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 21.4 grams of mucobromic acid and 13.3 grams of 3-trifluoromethylphenyl hydrazine in 60 milliliters of ethanol was stirred for about 10 minutes. The ethanol was removed by evaporation under reduced pressure, and then 40 milliliters each of glacial acetic acid and acetic anhydride were added to the reaction vessel. The acidic reaction mixture was heated at reflux for 4 hours. The reaction solvent was removed by evaporation under reduced pressure whereupon a solid precipitate formed. The solid was purified by recrystallization from ethanol. A yield of 20.7 grams of 1-(3-trifluoromethylphenyl)-4,5-dibromo-1,6-dihydro-6-oxopyridazine was obtained.
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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